1,7-Diamino-3,5-dimethyladamantane

Overview

Description

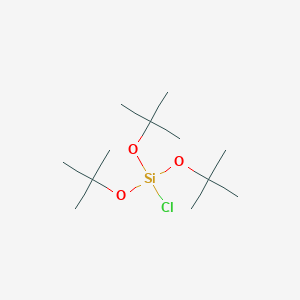

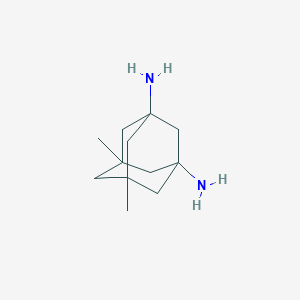

1,7-Diamino-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H22N2 . It contains a total of 38 bonds, including 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .

Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been described, with a yield of 87% . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas with yields between 63% and 99% .Molecular Structure Analysis

The molecular structure of this compound includes 38 bonds in total, with 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) . The molecule contains 36 atoms in total, including 22 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Chemical Reactions Analysis

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas . The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .Scientific Research Applications

Understanding Dementia Treatment

1,7-Diamino-3,5-dimethyladamantane, known under the name Memantine, has been investigated for its efficacy and tolerability in patients with mild to moderate dementia syndrome. A double-blind placebo-controlled study demonstrated significant improvements in dementia-induced disturbances, showcasing memantine's potential as an effective treatment option for dementia patients (Görtelmeyer & Erbler, 1992).

Exploring Coma Therapy

Research has explored the use of this compound (also known as Memantine) in symptomatic therapy for patients in coma with brain stem symptoms. Studies have shown that memantine can lead to improvements in the condition of coma patients, indicating its potential use in the treatment of cerebral coma (Miltner, 1982).

Metabolism and Excretion of Fragrances

This compound's metabolic and excretory pathways have been studied in the context of fragrance compounds. Research on 7-hydroxycitronellal, a related compound, has provided insights into the metabolism and excretion kinetics of such substances, contributing to the understanding of fragrance compound metabolism in humans (Stoeckelhuber et al., 2017).

Mechanism of Action

Future Directions

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

Properties

IUPAC Name |

5,7-dimethyladamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINWPLSLFZOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)